molecular formula C17H16N2O3S2 B2754296 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886917-11-9

3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2754296
CAS No.: 886917-11-9
M. Wt: 360.45
InChI Key: OUKWEOHKFZPOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It features a benzothiazole core, a privileged scaffold known for its diverse biological activities, coupled with an ethylsulfonyl-substituted benzamide group. This specific combination of functional groups is designed to enhance the molecule's potential for interacting with key biological targets. Compounds based on the N-(benzo[d]thiazol-2-yl)benzamide structure have been identified as potent and selective antagonists for certain ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . Furthermore, structurally related 2-aminothiazole derivatives have demonstrated robust, dose-dependent inhibitory activity against critical enzymes, including urease, α-glucosidase, and α-amylase, making them promising candidates for metabolic and antimicrobial research . The incorporation of the sulfonyl group is a common strategy in drug design to improve metabolic stability, solubility, and binding affinity. This product is intended for non-human research applications only, serving as a key intermediate or investigative tool in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents for conditions such as diabetes, microbial infections, and neurological disorders. Researchers can leverage this compound to explore new mechanisms of enzyme inhibition and ion channel modulation. Intended Use & Disclaimer: This product is for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The researcher assumes all responsibility for the safe handling and use of this chemical in accordance with their institution's guidelines and applicable local and national regulations.

Properties

IUPAC Name

3-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-24(21,22)13-8-5-7-12(10-13)16(20)19-17-18-15-11(2)6-4-9-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKWEOHKFZPOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thioamide Precursors

The benzo[d]thiazole core is constructed via cyclization of a substituted thioamide. A representative approach involves:

  • Methylation of 2-aminothiophenol : Reaction with methyl iodide in the presence of potassium carbonate yields 4-methylbenzo[d]thiazole-2-thiol.
  • Amination : Treatment with ammonia under reflux conditions converts the thiol group to an amine, forming 4-methylbenzo[d]thiazol-2-amine.

Reaction Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Catalyst: None required for amination

Yield : 65–75% after recrystallization from ethanol.

Synthesis of 3-(Ethylsulfonyl)Benzoic Acid

Sulfonation and Oxidation

The ethylsulfonyl moiety is introduced through sequential sulfonation and oxidation:

  • Sulfonation : 3-Bromobenzoic acid reacts with sodium ethanethiolate in DMF to form 3-(ethylthio)benzoic acid.
  • Oxidation : Hydrogen peroxide (H₂O₂) or oxone in acetic acid oxidizes the thioether to the sulfonyl group.

Critical Parameters :

  • Oxidation must proceed to completion to avoid residual thioether, which complicates purification.
  • Yield: 80–85% after acid-base extraction.

Amidation Coupling

Activation of 3-(Ethylsulfonyl)Benzoic Acid

The carboxylic acid is activated using carbodiimide-based reagents:

  • Reagents : Ethylcarbodiimide hydrochloride (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

Coupling with 4-Methylbenzo[d]thiazol-2-amine

The activated acid reacts with the amine under inert conditions:

  • Stoichiometry : 1:1 molar ratio
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
  • Temperature : 0–25°C, followed by stirring at room temperature for 12–24 hours.

Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Industrial-Scale Considerations

Solvent and Catalyst Screening

Parameter Small-Scale Optimization Industrial Adaptation
Solvent THF Toluene
Coupling Reagent HATU EDCI
Reaction Time 24 hours 12 hours
Yield 70% 65%

Industrial methods prioritize cost-effectiveness, favoring EDCI over HATU and toluene for easier solvent recovery.

Purification Strategies

  • Recrystallization : Preferred for intermediates (e.g., 4-methylbenzo[d]thiazol-2-amine) using ethanol/water mixtures.
  • Distillation : Applied to sulfonyl chloride intermediates under reduced pressure.

Analytical Characterization

Spectroscopic Validation

Technique Key Signals
¹H NMR (CDCl₃) δ 8.2 (s, 1H, NH), 7.8–7.4 (m, 8H, ArH)
IR (KBr) 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂)
MS (ESI+) m/z 361.1 [M+H]+

Data align with predicted structural features, confirming successful synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety . The compound may also interact with other cellular pathways, inducing apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide are compared below with analogs sharing the N-(thiazol-2-yl)benzamide scaffold, focusing on substituent effects, synthetic yields, and biological relevance.

Substituent Position and Type on the Benzamide Ring

  • 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) :
    This analog differs in the sulfonyl group’s substituent (methyl vs. ethyl) and the thiazole ring’s substitution (pyridin-2-yl vs. 4-methylbenzo[d]thiazol). Synthesis of 7a achieved a 33% yield, highlighting challenges in introducing sulfonyl groups at the 3-position . The pyridyl group may enhance solubility but reduce lipophilicity compared to the methylbenzo[d]thiazol group in the target compound.

  • 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) :
    Moving the ethylsulfonyl group to the 4-position (vs. 3-position in the target compound) resulted in similar synthetic yields (~33%), suggesting comparable reactivity at both positions. However, steric hindrance at the 4-position could influence target binding .

Substituents on the Thiazole/Benzothiazole Ring

  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide: Replacing the 4-methyl group with a 6-amino substituent () alters electronic properties, as evidenced by distinct 1H NMR shifts (e.g., 6.71–6.74 ppm for aromatic protons).
  • N-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide: This compound () replaces the benzo[d]thiazole with a pyridyl-thiazole hybrid. However, the absence of the methyl group may reduce steric stabilization in hydrophobic pockets .

Sulfonyl Group Modifications

  • 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (): Substituting the ethylsulfonyl group with a methyl(phenyl)sulfamoyl moiety introduces bulkier substituents, likely reducing metabolic stability due to increased steric hindrance. This modification also shifts the electronic profile from purely electron-withdrawing (sulfonyl) to mixed donor-acceptor properties (sulfamoyl) .
  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () :
    The diethylsulfamoyl group and 4-nitrophenyl substitution on the thiazole ring create a highly electron-deficient system. Such compounds may exhibit enhanced binding to targets requiring strong electron-withdrawing groups but could face solubility challenges .

Spectral Confirmation

  • 1H NMR : The target compound’s 4-methylbenzo[d]thiazole moiety would show characteristic aromatic protons at ~7.4–8.3 ppm (cf. ), while the ethylsulfonyl group’s methylene protons resonate at ~1.4–1.6 ppm (triplet) and ~3.3–3.5 ppm (quartet) .
  • IR : A strong carbonyl stretch (~1660–1680 cm⁻¹) confirms the amide bond, while sulfonyl S=O stretches appear at ~1150–1350 cm⁻¹ .

Structure-Activity Relationship (SAR) Considerations

  • Thiazole/Benzothiazole Substituents : Smaller groups (e.g., 4-methyl) balance steric effects and lipophilicity, optimizing membrane penetration and target engagement. Bulkier substituents (e.g., pyridyl, nitro) may enhance selectivity but reduce bioavailability .
  • Sulfonyl Position : The 3-sulfonyl position (target compound) may favor interactions with hydrophobic enzyme pockets, while 4-sulfonyl derivatives () could align better with polar residues .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Sulfonyl Group Thiazole Substituent Synthetic Yield Key Features
Target Compound 3-Ethylsulfonyl 4-Methylbenzo[d]thiazol ~33–57%* Balanced lipophilicity, steric control
7a () 3-Methylsulfonyl 4-(Pyridin-2-yl)thiazol 33% Enhanced solubility
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (8) None 6-Aminobenzo[d]thiazol Not reported High hydrogen-bonding potential
4-[Methyl(phenyl)sulfamoyl] analog (11) Methyl(phenyl)sulfamoyl 1,3-Thiazol Not reported Mixed electronic effects

*Estimated based on analogous syntheses .

Table 2: Spectral Data for Key Functional Groups

Functional Group 1H NMR (ppm) IR (cm⁻¹)
Amide (CONH) ~12.5–13.3 (singlet) ~1660–1680 (C=O)
Ethylsulfonyl (SO₂CH₂CH₃) 1.4–1.6 (t), 3.3–3.5 (q) ~1150–1350 (S=O)
4-Methylbenzo[d]thiazol 7.4–8.3 (aromatic protons) Not applicable

Biological Activity

3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

  • Molecular Formula : C17H19N3O3S2
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. A study highlighted the mechanism through which benzothiazole derivatives induce apoptosis in cancer cells by activating procaspase-3, leading to the activation of caspase-3, which is crucial for programmed cell death. This mechanism was observed in various cancer cell lines, including U937 and MCF-7, with significant selectivity noted for specific derivatives .

Table 1: Summary of Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
8jU9375.2Caspase-3 activation
8kU9376.6Caspase-3 activation
PAC-1U937-Positive control

Structure-Activity Relationship (SAR)

The SAR analysis has shown that the presence of a benzothiazole moiety and specific functional groups significantly enhances anticancer activity. Modifications to the ethylsulfonyl group and the substitution pattern on the benzamide ring can lead to variations in potency and selectivity against different cancer types .

The mechanisms through which this compound exerts its biological effects include:

  • Caspase Activation : Induction of apoptosis via caspase pathways has been a primary focus, with studies demonstrating that certain derivatives can activate procaspase-3 effectively.
  • Inhibition of Tumor Growth : In vivo studies have shown that compounds with similar structures can inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents .

Case Studies

Several studies have reported on the efficacy of related compounds in preclinical models:

  • Study on Benzothiazole Derivatives : A study evaluated a series of benzothiazole derivatives for their anticancer activity. The results indicated that compounds with ethylsulfonyl substituents demonstrated superior activity compared to those without .
  • Evaluation in Zebrafish Models : Toxicity assessments using zebrafish embryos revealed that certain derivatives exhibited low toxicity while maintaining high biological activity, indicating their potential for further development as safe therapeutic agents .

Q & A

Q. What formulation strategies improve solubility and bioavailability?

  • Methodological Answer :
  • Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance dissolution rates .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.